2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide
Description
Chemical Identity and Fundamental Properties
Structural Characterization
Molecular Formula and Mass Analysis
The molecular composition of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is defined by the empirical formula C₁₆H₁₂ClN₃O, representing a precisely balanced arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound exhibits a molecular weight of 297.742 g/mol, placing it within the typical range for small molecule pharmaceuticals. This molecular mass falls within the optimal window for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. The atomic composition reflects the structural complexity inherent in quinoline-based therapeutics, with the chlorine substitution providing specific electronic and steric effects that influence both chemical reactivity and biological activity.
The compound's monoisotopic mass of 297.066890 Da provides precise mass spectrometric identification capabilities, enabling accurate analytical characterization in complex biological matrices. The molecular formula indicates the presence of three nitrogen atoms, which contribute significantly to the compound's basic character and potential for hydrogen bonding interactions with biological targets. The single oxygen atom within the carboxamide functionality serves as both a hydrogen bond acceptor and contributes to the molecule's overall polarity profile.
Structural Topology and Functional Groups
The structural architecture of this compound encompasses several distinct functional domains that collectively define its chemical and biological properties. The quinoline ring system forms the central scaffold, providing a rigid planar aromatic framework that serves as the foundation for molecular recognition events. This bicyclic heteroaromatic system incorporates a pyridine ring fused to a benzene ring, creating an extended π-electron system that facilitates favorable stacking interactions with protein binding sites.
The amino group positioned at the 2-position of the quinoline ring represents a primary amine functionality that significantly influences the compound's electronic distribution and hydrogen bonding capacity. This substitution pattern creates an ortho-relationship between the amino group and the quinoline nitrogen, potentially enabling intramolecular hydrogen bonding that stabilizes specific conformational states. The carboxamide group at the 3-position provides additional hydrogen bonding capabilities through both the carbonyl oxygen and the amide nitrogen, creating multiple sites for intermolecular interactions with target proteins.
The 3-chlorophenyl substituent attached to the carboxamide nitrogen introduces both electronic and steric effects that modulate the compound's overall properties. The chlorine atom serves as an electron-withdrawing group, reducing electron density on the adjacent phenyl ring and potentially influencing the orientation of the aromatic system relative to the quinoline core. This substitution pattern has been specifically identified in structure-activity relationship studies as contributing to enhanced biological activity compared to unsubstituted analogues.
Stereochemical Analysis and Configuration
The structural analysis of this compound reveals a largely planar molecular geometry with minimal stereochemical complexity due to the absence of chiral centers. The compound exists as a single constitutional isomer with fixed connectivity between the quinoline core and the 3-chlorophenyl carboxamide substituent. However, the molecule exhibits conformational flexibility around the carboxamide bond, allowing rotation between different planar or near-planar conformations that may influence binding affinity and selectivity for various biological targets.
The geometric constraints imposed by the quinoline ring system limit the conformational space available to the molecule, with the most stable conformations likely featuring coplanar or near-coplanar arrangements of the aromatic systems. The amide bond typically adopts a trans configuration due to the partial double bond character arising from resonance delocalization, positioning the 3-chlorophenyl group and the quinoline system on opposite sides of the carboxamide plane.
Physicochemical Properties
Solubility Parameters in Various Solvents
The solubility profile of this compound reflects the compound's amphiphilic nature, combining hydrophilic functional groups with lipophilic aromatic systems. Research on related quinoline-3-carboxamide derivatives indicates that compounds in this class typically exhibit limited aqueous solubility but demonstrate good solubility in polar organic solvents. The presence of the amino group and carboxamide functionality provides hydrogen bonding capacity that enhances solubility in protic solvents, while the extended aromatic system contributes to solubility in less polar media.
The compound's solubility characteristics are significantly influenced by pH conditions, with enhanced aqueous solubility observed under acidic conditions due to protonation of the quinoline nitrogen and the primary amino group. Studies of structurally related quinoline-3-carboxamides have demonstrated that these compounds are readily water-soluble under physiologically relevant conditions, with solubility values typically exceeding 1 mg/mL in buffered aqueous solutions. This favorable solubility profile suggests potential for oral administration and systemic bioavailability.
Partition Coefficient Determination
The lipophilicity of this compound, quantified through its octanol-water partition coefficient (logP), has been experimentally determined to be 4.728. This value indicates significant lipophilic character, suggesting favorable membrane permeability and tissue distribution properties. The logP value places the compound within the range associated with good blood-brain barrier penetration and cellular uptake, important considerations for therapeutic applications targeting intracellular processes.
The relatively high logP value reflects the cumulative contribution of the quinoline ring system, the chlorinated phenyl group, and the overall molecular size. This lipophilicity profile suggests that the compound would exhibit favorable pharmacokinetic properties, including good absorption following oral administration and adequate tissue penetration. However, the logP value also indicates potential for protein binding and tissue accumulation, factors that must be considered in dosing regimen design.
Acid-Base Characteristics and pKa Values
The acid-base properties of this compound are dominated by the basic quinoline nitrogen and the primary amino group, both of which can undergo protonation under physiologically relevant pH conditions. Research on related quinoline-3-carboxamide compounds indicates that these molecules typically exhibit pKa values in the range of 4.2-5.0, characterizing them as moderately weak bases. The primary amino group at the 2-position is expected to have a higher pKa value than the quinoline nitrogen due to its more basic character.
The compound's ionization state significantly influences its pharmacological properties, with the protonated forms typically exhibiting enhanced aqueous solubility but potentially reduced membrane permeability. Under physiological pH conditions (pH 7.4), the compound is expected to exist predominantly in its neutral form, optimizing its balance between solubility and permeability characteristics. The pH-dependent ionization also affects protein binding interactions and tissue distribution patterns.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural confirmation and conformational information. The ¹H NMR spectrum is expected to display characteristic aromatic proton signals in the 7.0-8.5 ppm region, corresponding to the quinoline and chlorophenyl ring systems. The amino group protons typically appear as a broad signal around 5.5-6.5 ppm, with chemical shift values influenced by hydrogen bonding and electronic effects from the adjacent quinoline system.
The ¹³C NMR spectrum provides complementary structural information, with carbonyl carbon resonances typically observed around 165-170 ppm for carboxamide functionalities. The aromatic carbon signals appear in the characteristic 120-140 ppm range, with specific chemical shifts influenced by the substitution patterns and electronic effects of the functional groups. The quinoline carbon atoms exhibit distinct chemical shifts that enable unambiguous structural assignment.
Infrared Spectroscopic Analysis
Infrared spectroscopic characterization of this compound reveals distinctive absorption bands that confirm the presence of key functional groups and provide information about molecular conformation. The carboxamide C=O stretch typically appears as a strong absorption band around 1650-1680 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects from adjacent substituents. The N-H stretching vibrations from both the primary amino group and the carboxamide functionality produce characteristic absorption patterns in the 3200-3500 cm⁻¹ region.
The aromatic C=C and C=N stretching vibrations contribute to the complex absorption pattern observed in the 1450-1600 cm⁻¹ region, while C-Cl stretching vibrations appear as moderate intensity bands around 700-800 cm⁻¹. These spectroscopic fingerprints enable rapid identification and purity assessment of the compound in both research and quality control applications.
Mass Spectrometry Fragmentation Patterns
Mass spectrometric analysis of this compound under electron impact ionization conditions produces characteristic fragmentation patterns that facilitate structural elucidation and analytical identification. The molecular ion peak appears at m/z 297, corresponding to the intact molecule, with isotope patterns reflecting the presence of the chlorine atom. Common fragmentation pathways include loss of the 3-chlorophenyl group, producing fragment ions corresponding to the substituted quinoline core.
The base peak typically corresponds to fragments containing the quinoline ring system, reflecting the stability of this aromatic framework under mass spectrometric conditions. Secondary fragmentation processes may involve loss of the amino group or rearrangement reactions characteristic of quinoline derivatives. These fragmentation patterns provide valuable structural information for compound identification and metabolite characterization studies.
UV-Visible Spectroscopic Properties
The UV-visible absorption spectrum of this compound exhibits characteristic features associated with extended aromatic conjugation. The quinoline chromophore typically produces absorption bands in the 250-350 nm region, with fine structure reflecting the vibronic transitions associated with the π-π* electronic excitations. The presence of the amino substituent and the extended conjugation through the carboxamide linkage may shift these absorption maxima to longer wavelengths compared to unsubstituted quinoline.
The molar extinction coefficients for these transitions typically range from 10,000 to 50,000 M⁻¹cm⁻¹, reflecting the allowed nature of the electronic transitions in aromatic heterocycles. The UV-visible spectroscopic properties enable quantitative analysis and provide information about the electronic structure that correlates with biological activity. Solvent effects on the absorption spectra can provide insights into the compound's hydrogen bonding capacity and conformational preferences in different environments.
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMFRTKBPBZPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for 2-Aminoquinoline Formation
The Friedlälder reaction provides a direct route to construct the 2-aminoquinoline scaffold. As demonstrated by, cyclocondensation of 2-aminobenzaldehyde derivatives with cyanoacetamide precursors yields 2-aminoquinoline-3-carboxamides. For the target compound, 2-aminobenzaldehyde reacts with N-(3-chlorophenyl)cyanoacetamide under acidic conditions (e.g., polyphosphoric acid at 130–145°C) to form the quinoline core.
Key Reaction Parameters :
-
Solvent : Ethanol or toluene
-
Catalyst : Polyphosphoric acid (PPA)
-
Temperature : 130–145°C
This method ensures regioselective amino group placement at position 2 while introducing the carboxamide precursor at position 3.
Carboxamide Functionalization Strategies
Acid Chloride Intermediate Route
A widely adopted method involves converting quinoline-3-carboxylic acid to its acid chloride, followed by coupling with 3-chloroaniline:
Step 1: Synthesis of Quinoline-3-Carboxylic Acid
Quinoline-3-carboxylic acid is synthesized via oxidation of 3-methylquinoline using KMnO₄ in acidic media.
Step 2: Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DMF or toluene:
Conditions :
Step 3: Amide Coupling with 3-Chloroaniline
The acid chloride reacts with 3-chloroaniline in the presence of a coupling agent. BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with triethylamine (TEA) in DMF achieves high yields:
Optimized Parameters :
Direct Coupling via Carbodiimide Chemistry
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid:
Advantages :
Amino Group Introduction at Position 2
Nitration-Reduction Sequence
For pre-formed quinoline-3-carboxamides, nitration at position 2 followed by reduction introduces the amino group:
Step 2: Catalytic Hydrogenation
Reduction using H₂/Pd-C in ethanol:
Yield : 85–90%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Annulation | Cyclocondensation | 65–78% | Single-step quinoline formation | Requires specialized aldehydes |
| Acid Chloride Coupling | SOCl₂ activation + BOP coupling | 70–82% | High purity, scalable | Corrosive reagents |
| EDC/NHS Coupling | Carbodiimide-mediated activation | 68–75% | Mild conditions | Lower yields |
| Nitration-Reduction | Nitration + H₂/Pd-C reduction | 50–60%* | Compatible with pre-formed carboxamides | Multiple steps, intermediate isolation |
*Overall yield across two steps.
Spectroscopic Characterization
Successful synthesis is confirmed via:
Challenges and Optimization
-
Regioselectivity : Friedlälder reactions require electron-deficient aldehydes to favor quinoline over isoquinoline formation.
-
Amino Group Stability : The 2-amino group is prone to oxidation; reactions must proceed under inert atmospheres.
-
Solvent Choice : DMF enhances coupling efficiency but complicates purification. Alternatives like THF or dichloromethane reduce side products.
Industrial-Scale Considerations
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research indicates that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide exhibits significant anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer progression. Its structural features allow it to interact with various biological targets, which is critical for its activity against cancer cells.
Case Studies:
- In vitro studies have demonstrated the compound's efficacy against breast cancer cell lines, such as MCF-7 and MDA-MB-231. These studies utilized flow cytometry to assess apoptosis induction and cell viability, revealing that the compound can induce significant cell death in these cancer cells .
- Another study highlighted its potential as a selective antagonist at P2X7 receptors, which are implicated in cancer cell proliferation and survival. Compounds derived from this class showed promising results in reducing cell viability in transfected cell lines .
Antimicrobial Properties
Broad-Spectrum Activity:
The compound has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been noted for its activity against both drug-sensitive and drug-resistant strains, indicating its potential as an anti-tuberculosis agent .
Synthesis of Derivatives:
Research has focused on synthesizing various derivatives of quinoline-3-carboxamide to enhance antimicrobial activity. Some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong efficacy against bacterial pathogens .
Autoimmune Diseases
Therapeutic Potential:
Quinoline-3-carboxamide derivatives, including this compound, have been explored for their potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. These compounds may modulate immune responses through their action on histone deacetylases (HDACs), thereby influencing gene expression related to inflammation .
Synthesis Techniques
Synthetic Pathways:
The synthesis of this compound typically involves several steps:
- Formation of the quinoline core.
- Introduction of the carboxamide group at the 3-position.
- Substitution with the chloro-methylphenyl moiety.
These synthetic approaches are crucial for developing analogs with enhanced biological activity .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits enzymes involved in cancer progression; effective against breast cancer cell lines |
| Antimicrobial Properties | Active against Mycobacterium tuberculosis; potential for broad-spectrum antimicrobial use |
| Autoimmune Diseases | Potential treatment for diseases like multiple sclerosis; modulates immune responses |
| Synthesis Techniques | Multi-step synthesis involving quinoline core formation and functional group modifications |
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Key Observations :
- The addition of a methylthio group (compound 2) significantly improves synthetic yield (71% vs. 30%) .
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) may enhance target binding but require further validation .
Antimicrobial Carboxamides with Triazine Linkages
Compounds synthesized by linking quinoline-3-carboxamides to triazine moieties show broad-spectrum antimicrobial activity:
Key Observations :
- The dichlorophenyl-triazine-quinoline hybrid (6c) achieves a 90% yield, suggesting robust synthetic scalability .
- Chlorine atoms at positions 2 (quinoline) and 3 (phenyl) correlate with enhanced antimicrobial efficacy .
Antiangiogenic Quinoline Carboxamides
Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide) exemplifies antiangiogenic activity:
| Compound Name | Substituents | Key Findings | Reference |
|---|---|---|---|
| Linomide | Phenylmethyl, dihydroquinoline core | Inhibits endothelial cell migration and tumor blood flow (40% reduction) |
Comparison :
- Unlike this compound, linomide’s dihydroquinoline structure and hydroxyl group contribute to its antiangiogenic effects via cytostatic action on endothelial cells .
Electronic and Steric Modifications
Substituent variations influence physicochemical properties and target interactions:
Key Observations :
- Hydroxy and oxo groups (e.g., in ) improve aqueous solubility, critical for bioavailability .
- Bulky substituents (e.g., phenylpropyl in ) may enhance target specificity but reduce metabolic stability .
Thienoquinoline Derivatives
Thienoquinoline carboxamides demonstrate unique pharmacological profiles:
| Compound Name | Substituents | Activity Notes | Reference |
|---|---|---|---|
| 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Fluorophenyl, tetrahydrothieno group | Undisclosed therapeutic use |
Comparison :
Biological Activity
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with an amino group and a chlorophenyl moiety. The synthesis of quinoline derivatives typically involves methods such as cyclization reactions, which can yield compounds with varying biological properties. The presence of functional groups, such as amides and halogens, is known to influence the biological activity of these compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Mechanism : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial species, including mycobacteria. This is often achieved through interference with essential bacterial functions such as protein synthesis and DNA replication.
- Case Study : In a screening study involving substituted quinoline derivatives, compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .
2. Anticancer Activity
- Mechanism : The compound has been evaluated for its potential to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the chlorophenyl group may enhance its interaction with cellular targets involved in cancer progression.
- Research Findings : In vitro studies indicated that related quinoline derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and DLD-1 (colorectal cancer), with IC50 values indicating moderate to high potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances binding affinity to biological targets |
| Amine Group | Critical for antimicrobial activity |
| Quinoline Core | Provides a scaffold for diverse biological activities |
Studies have shown that modifications at different positions on the quinoline ring can lead to variations in potency and selectivity against different biological targets .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity towards human cell lines, suggesting a favorable safety profile for further development. For instance, compounds tested against the THP-1 human monocytic leukemia cell line showed insignificant toxicity while maintaining antimicrobial efficacy .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide with high yield?
Answer:
A one-pot synthesis method using 2-amino-5-chlorobenzaldehyde and cyanoacetamide derivatives in ethanol under basic conditions (e.g., NaOH) at 70°C for 3 hours achieves yields up to 88% . Optimization involves adjusting catalysts (e.g., piperidine) and reaction duration. For example, heating under reflux with DMF as a solvent at 60°C for 2 hours enhances intermediate formation . Precipitation and recrystallization from ethanol/DMF mixtures improve purity .
Basic: How can the structure and purity of this compound be confirmed post-synthesis?
Answer:
Characterization involves:
- IR Spectroscopy : Detection of NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C≡N (2200–2250 cm⁻¹) stretches .
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10–12 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 530.02 for derivatives) and fragmentation patterns validate the structure .
- Elemental Analysis : C, H, N content discrepancies ≤0.4% confirm purity .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions in NMR signals (e.g., overlapping aromatic protons) are resolved via:
- 2D NMR (COSY, HSQC) : Assigns coupling interactions and correlates ¹H-¹³C signals .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes like hydrogen bonding .
- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles (e.g., octahedral geometry in Cr(III) complexes ).
Advanced: What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
Answer:
- MTT Assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) after 48–72 hours of exposure .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
- Caspase-3/7 Activation : Luminescent assays confirm mechanistic pathways .
- Comparative Studies : Derivatives with substituents like furan or tolyl groups are screened to identify structure-activity trends .
Advanced: How can computational methods predict the physicochemical or energetic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and electrostatic potential maps for reactivity analysis .
- Molecular Docking : Evaluates binding affinities to targets like DNA topoisomerase II using AutoDock Vina .
- Thermokinetic Modeling : Predicts decomposition pathways (e.g., exothermic reactions at ~250°C) using Kissinger or Ozawa methods .
- EXPLO5 Software : Estimates detonation velocity (e.g., 4409 m/s) and pressure (5.4 GPa) for energetic derivatives .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
- Twinned Data : SHELXL’s TWIN command refines overlapping reflections in high-symmetry space groups .
- Disorder Modeling : Partial occupancy adjustments for flexible substituents (e.g., chlorophenyl groups) improve R-factors .
- High-Resolution Data : SHELXPRO interfaces with cryo-EM datasets for macromolecular complexes .
Basic: How should stability and storage conditions be determined for this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C) .
- UV-Vis Spectroscopy : Monitors degradation under light exposure by tracking absorbance shifts .
- Storage Recommendations : Stable at 2–8°C in dark, anhydrous environments; DMSO stock solutions stored at –20°C .
Advanced: How do substituents on the quinoline core influence biological or energetic performance?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antiproliferative activity by increasing electrophilicity and DNA intercalation .
- Amino vs. Nitro Substituents : Amino groups improve solubility, while nitro derivatives increase detonation performance (e.g., oxygen balance –141.742) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N...H, 19.4%) affecting crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
